6-Aminoquinoxalin-5-ol
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Overview
Description
6-Aminoquinoxalin-5-ol is a heterocyclic compound with the molecular formula C8H7N3O It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoquinoxalin-5-ol typically involves the cyclization of appropriate precursors. One common method is the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or acetic acid, and the product is usually isolated by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Aminoquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5,6-dione derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions such as reflux in organic solvents.
Major Products
The major products formed from these reactions include quinoxaline derivatives with various functional groups, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Aminoquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Aminoquinoxalin-5-ol involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the amino and hydroxyl groups.
6-Aminoquinoxalin-2(1H)-one: A similar compound with an amino group at the 6-position and a carbonyl group at the 2-position.
5-Amino-6-quinoxalinol: Another isomer with the amino and hydroxyl groups at different positions.
Uniqueness
6-Aminoquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
6-aminoquinoxalin-5-ol |
InChI |
InChI=1S/C8H7N3O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H,9H2 |
InChI Key |
NVGVPDBJSGGGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N)O |
Origin of Product |
United States |
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